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Compound of Interest

Compound Name: beta-Methyllevulinic Acid
CAS No.: 6628-79-1
Cat. No.: B1580573 | Get Quote
. J

IV
% P%/% Inic gm?(ymm IS a Manched keto-acid derivative of levulinic acid, serving as a

critical chiral building block in the synthesis of pharmaceutical intermediates and high-
performance biopolymers. Unlike its parent compound, the introduction of a methyl group at the
C3 position introduces a chiral center, significantly influencing its solubility profile and stability
dynamics—particularly regarding intramolecular cyclization kinetics.

This guide provides a structural analysis of 3-MLA’s physicochemical behavior, predictive
solubility modeling, and a validated stability-indicating workflow for researchers in drug
development.

Physicochemical Identity & Properties[1][2][3][4][5]
[6]

Understanding the molecule's fundamental constants is a prerequisite for any formulation or

stability study.
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Property Value | Description Source/Method
IUPAC Name 3-Methyl-4-oxopentanoic acid [NIST, 2025]
CAS Number 6628-79-1 Chemical Abstracts

Molecular Formula --

Molecular Weight 130.14 g/mol Calculated

Viscous liquid or low-melting

Physical State solid (racemate) [Sigma-Aldrich]
Boiling Point ~242-246 °C (Predicted) [ChemSpider]
pKa (Acid) 4.5 — 4.7 (Predicted) Analogous to Levulinic Acid
LogP (Octanol/Water) 0.68-0.70 [PubChem]
1 Chiral Center (C3).[1][2][3][4]
Chirality [5] Typically supplied as Structural Analysis

racemate.

Structural Dynamics

3-MLA exists in equilibrium between its open-chain keto-acid form and a cyclic pseudo-acid
(hydroxylactone) form. The C3-methyl group introduces steric bulk that can shift this equilibrium
compared to unsubstituted levulinic acid, potentially accelerating dehydration into lactone
derivatives under thermal stress.

Dehydration (-H20)
Open Chain Form Cyclization (Reversible Cyclic Hemiacetal _ _Heat/Acid Catalysis_ Degradant:
(3-Methyl-4-oxopentanoic acid) (Pseudo-acid) 3-Methyl-Angelica Lactone

Figure 1: Structural equilibrium and primary degradation pathway of 3-MLA.

Click to download full resolution via product page

Solubility Profile

The solubility of 3-MLA is governed by its amphiphilic nature: the carboxylic acid tail provides

hydrophilicity (pH-dependent), while the methyl-ketone head and C3-methyl group add
lipophilic character.

Solvent Compatibility Table

Data derived from structural analogs (Levulinic Acid) and calculated partition coefficients.
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Solvent Class Solvent Solubility Rating Formulation Notes

Fully miscible. pH

Polar Protic Water (pH < 4) High dependent.[6]
. . Forms carboxylate
Polar Protic Water (pH > 6) Very High salt: highly stable.
Excellent for stock
Polar Protic Ethanol / Methanol High solutions. Risk of

esterification on
storage.[7]

Preferred for
Polar Aprotic DMSO High biological assays
(>100 mg/mL).

Good for HPLC

Polar Aprotic Acetonitrile Moderate-High :
mobile phases.

Poor solubility; useful
Non-Polar Hexane / Heptane Low for washing away non-
polar impurities.

Useful for extraction
Chlorinated Dichloromethane Moderate from acidified
aqueous layers.

pH-Dependent Solubility Strategy

For drug development applications, the ionization state is critical.

e pH < pKa (~4.6): The molecule is protonated and neutral. It partitions well into organic
phases (LogD

LogP).

¢ pH > pKa (~4.6): The molecule exists as the 3-methyllevulinate anion. Water solubility
increases drastically, but membrane permeability decreases.

Critical Protocol: When extracting 3-MLA from aqueous reaction mixtures, acidify to pH 2.0
using dilute HCI or

to suppress ionization before extracting with Ethyl Acetate or DCM.

Stability & Degradation Risks

3-MLA is generally stable under ambient conditions but exhibits specific reactivities inherent to

-keto acids.
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Thermal Instability (Lactonization)

Upon heating (>80°C) or under acidic catalysis, 3-MLA undergoes intramolecular dehydration
to form 3-methyl-

-angelica lactone (or
-isomer).

* Mechanism: Enolization of the ketone followed by attack of the carboxylate oxygen.

¢ Impact: Loss of potency and generation of reactive electrophilic impurities.

Oxidative Stability

The ketone moiety is relatively resistant to oxidation, but the alpha-position (C3) is tertiary and
susceptible to radical formation under high UV or peroxide stress.

Racemization

The C3 chiral center is adjacent to the ketone. Under basic conditions (pH > 9), keto-enol
tautomerism can lead to racemization of enantiomerically pure samples.

 Recommendation: Avoid prolonged exposure to strong bases if stereochemistry is critical.

Analytical Characterization & Testing Protocols

To validate the quality of 3-MLA, the following self-validating workflows should be implemented.

Validated HPLC Method for Stability Testing

¢ Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 um, 4.6 x 150 mm.

* Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization for sharp peaks).
e Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 60% B over 15 minutes.

¢ Detection: UV @ 210 nm (Carboxyl group) and 270 nm (Ketone carbonyl).

+ Retention Logic: The more polar 3-MLA will elute earlier than the less polar lactone
degradants or ester impurities.
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Experimental Workflow: Forced Degradation Study

This protocol determines the "soft spots” of the molecule.

Start: Pure 3-MLA Sample

-48 Hours)

ditions (2%

Thermal Stress
(80°C, Solid State)

Acid Hydrolysis Base Hydrolysis Oxidation
(0.1N HCI, 60°C) (0.1N NaOH, RT) (3% H202, RT)

Neutralize & Dilute
(Mobile Phase)

HPLC-UV/MS Analysis

Identify Degradants:
1. Lactones (Acid/Heat)
2. Racemates (Base)

Figure 2: Forced Degradation Protocol for 3-MLA Stability Profiling.

Click to download full resolution via product page

Solubility Determination Protocol (Saturation Shake-
Flask)

* Preparation: Add excess 3-MLA solid to 5 mL of selected solvent in a glass vial.

Equilibration: Agitate at 25°C for 24 hours.

Separation: Filter supernatant through a 0.45 um PTFE filter.

Quantification: Dilute filtrate and analyze via HPLC against a standard curve.

Check: Measure pH of aqueous saturated solutions (expect pH ~2-3 due to acidity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

i » Contact
Our mission is to be the trusted global source of « Address: 3281 E Guasti Rd
essential and advanced chemicals, empowering Ontario, CA 91761, United States
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scientists and researchers to drive progress in

science and industry.
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